
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol
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Overview
Description
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol is a chiral secondary alcohol featuring a 3-bromo-4-methoxyphenyl substituent. The compound’s structure combines a propan-2-ol backbone with a brominated aromatic ring, where the bromine atom at the meta position and the methoxy group at the para position contribute to its electronic and steric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylpropan-2-ol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as using chiral chromatography or enzymatic resolution, to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination followed by chiral resolution using cost-effective and scalable methods. The choice of solvents, reagents, and catalysts is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or cyanides in the presence of a base or catalyst.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity and interactions of brominated phenyl compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Aminopropan-2-ol derivatives are a well-studied class of compounds with diverse biological activities. Below is a comparative analysis of (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol and key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Differences: The target compound lacks the ethylamino moiety and indolyloxy groups present in (R,S)-9 and compounds 10/11, which are critical for adrenoceptor binding in the analogs .
Stereochemical Considerations :
- The pure S -enantiomer may exhibit enhanced target selectivity compared to racemic mixtures like (R,S)-9, as enantiopure drugs often show improved efficacy and reduced off-target effects.
Synthetic Challenges :
- Bromination at the aromatic ring (target compound) may require specialized reagents (e.g., NBS or Br2) compared to the methoxymethylation steps for compounds 10/11 .
Discussion of Research Findings
Pharmacological Implications
- Adrenoceptor Binding: Analogs like (R,S)-9 exhibit dual α1-/β1-adrenolytic activity, mimicking carvedilol’s mechanism .
Metabolic and Physicochemical Properties
- Metabolic Stability : Brominated aromatics are generally resistant to oxidative metabolism, which could prolong half-life relative to methoxymethyl-substituted compounds like 10/11 .
Biological Activity
(S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol, also referred to as 1-amino-3-(3-bromo-4-methoxyphenyl)propan-2-ol, is an organic compound notable for its potential biological activities. This article delves into its biological interactions, mechanisms, and implications for therapeutic applications based on available research findings.
Structural Characteristics
The compound features a bromine atom , a methoxy group , and an amino alcohol moiety , which contribute to its unique chemical properties. The presence of these functional groups enables the compound to engage in various chemical interactions, making it a candidate for further biological exploration.
Mechanisms of Biological Activity
Research indicates that this compound interacts with specific molecular targets through hydrogen bonding facilitated by its amino alcohol structure. This interaction may modulate the activity of enzymes or receptors, enhancing its potential as a therapeutic agent. The bromine and methoxy groups may also improve binding affinity and specificity towards certain biological targets.
Antiviral Activity
A study highlighted the compound's potential as an inhibitor of Hepatitis C virus (HCV). It exhibited significant inhibition of CYP3A4, an enzyme crucial for drug metabolism, with an IC50 value of 0.34 μM. This suggests that while it may have therapeutic potential, there are concerns regarding drug-drug interactions and possible liver toxicity due to time-dependent inhibition .
Antimicrobial Properties
The compound has shown promising antibacterial activity against various strains of bacteria. In particular, it has been evaluated alongside other derivatives in a study that reported MIC values indicating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's structure allows it to engage effectively with bacterial targets, potentially leading to its use in treating infections .
Comparative Analysis of Biological Activity
Research Findings
Recent studies have expanded on the biological implications of this compound:
- Inhibition Studies : The compound's inhibition of CYP3A4 raises concerns about potential reactive metabolite formation, which could lead to adverse effects in vivo .
- Antimicrobial Efficacy : It has been shown to possess significant antibacterial properties at non-cytotoxic concentrations, suggesting its utility in clinical settings for treating bacterial infections .
- Pharmacodynamics : Preliminary studies indicate that similar compounds may interact with neurotransmitter systems or inflammatory pathways, suggesting potential uses in pain management or inflammation treatment.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (S)-1-(3-Bromo-4-methoxyphenyl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions, including bromination of methoxy-substituted aromatic precursors followed by stereoselective reduction or coupling reactions. For example, a similar intermediate for (S)-Equol synthesis involves Suzuki-Miyaura coupling or nucleophilic substitution under palladium catalysis . Optimization includes adjusting catalysts (e.g., Pd(PPh₃)₄), solvent systems (DMF or THF), and temperature to enhance yield (reported 60-85%) and enantiomeric excess (ee). Chiral resolution via enzymatic kinetic resolution or chiral HPLC can improve stereochemical purity .
Q. How can researchers confirm the structural and stereochemical identity of this compound?
- Methodological Answer : Techniques include:
- X-ray crystallography for absolute configuration determination (e.g., CCDC data in ) .
- NMR spectroscopy (¹H/¹³C, DEPT, COSY) to verify methoxy (-OCH₃), bromophenyl, and alcohol (-OH) groups.
- Chiral HPLC with columns like Chiralpak® IA/IB to assess enantiomeric purity .
- Optical rotation measurements using a polarimeter (e.g., [α]D²⁵ = specific value) .
Advanced Research Questions
Q. What strategies address low yields in the stereoselective synthesis of this compound?
- Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or racemization). Mitigation strategies include:
- Temperature control : Lowering reaction temperatures (0–5°C) during bromination steps to minimize byproducts .
- Catalyst screening : Testing chiral catalysts like BINAP-Ru complexes for asymmetric reductions .
- Protecting groups : Using TBS or acetyl groups to shield reactive hydroxyl moieties during coupling steps .
Q. How does the bromo-methoxy substitution pattern influence the compound’s biological activity, and how can this be systematically tested?
- Methodological Answer : The bromine atom enhances electrophilic reactivity, while the methoxy group modulates lipophilicity and hydrogen-bonding capacity. To evaluate bioactivity:
- Estrogen receptor (ER) binding assays : Competitive binding studies using radiolabeled estradiol (e.g., ³H-estradiol) in MCF-7 cells .
- Antioxidant assays : DPPH radical scavenging or SOD activity measurements to quantify free radical neutralization .
- SAR studies : Synthesizing analogs (e.g., replacing Br with Cl or varying methoxy positions) to isolate structural determinants of activity .
Q. How can contradictions in reported biological activities of this compound be resolved?
- Methodological Answer : Discrepancies may arise from impurities, assay variability, or differences in enantiomeric purity. Solutions include:
- Repurification : Re-crystallization or preparative HPLC to ≥98% purity (verified via LC-MS) .
- Standardized assays : Replicating experiments under identical conditions (e.g., cell lines, incubation times) .
- Meta-analysis : Comparing data across studies while controlling for variables like solvent (DMSO vs. ethanol) or concentration ranges .
Properties
Molecular Formula |
C10H13BrO2 |
---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
(2S)-1-(3-bromo-4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13BrO2/c1-7(12)5-8-3-4-10(13-2)9(11)6-8/h3-4,6-7,12H,5H2,1-2H3/t7-/m0/s1 |
InChI Key |
MLUIEVHNSQKXOG-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)Br)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)Br)O |
Origin of Product |
United States |
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